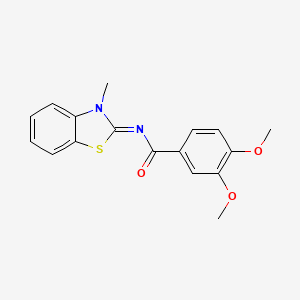

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Description

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a benzamide derivative featuring a benzothiazol-2-ylidene moiety substituted with a methyl group at the 3-position and two methoxy groups at the 3,4-positions of the benzamide ring. Its molecular formula is C₁₇H₁₅N₂O₃S, with a molecular weight of 327.38 g/mol . The compound’s structure combines a planar benzothiazole ring fused with a benzamide scaffold, which may enhance π-π stacking interactions and influence binding to biological targets.

Properties

IUPAC Name |

3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-12-6-4-5-7-15(12)23-17(19)18-16(20)11-8-9-13(21-2)14(10-11)22-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPXBKSMWABFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 3-methyl-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzothiazole moiety can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific enzymes or disruption of essential cellular processes for bacterial growth. For instance, studies have shown that derivatives of benzothiazole compounds often demonstrate potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. It may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. A study highlighted the synthesis of similar benzothiazole derivatives that displayed promising anticancer activity in vitro .

Enzyme Inhibition:

The compound is also being explored for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting monoamine oxidase and cholinesterase activities, which are crucial targets in treating neurodegenerative diseases .

Biological Research

Mechanism of Action:

The interaction of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide with biological targets can lead to various physiological effects. For example, it may bind to specific receptors or enzymes, altering their activity and resulting in therapeutic outcomes.

Case Studies:

Several studies have documented the biological evaluations of similar compounds. For example, a series of benzothiazole derivatives were synthesized and tested for their antibacterial activity, revealing significant efficacy against multiple bacterial strains .

Materials Science

Development of New Materials:

In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties such as fluorescence or conductivity. The incorporation of benzothiazole derivatives into polymer matrices has been reported to enhance the material's optical properties .

Data Table: Biological Activities

| Activity Type | Tested Strains/Targets | Results (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 31.25 µg/ml |

| Antibacterial | Escherichia coli | 62.5 µg/ml |

| Enzyme Inhibition | Monoamine oxidase | Significant activity observed |

| Enzyme Inhibition | Cholinesterase | Significant activity observed |

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between the target compound and key analogs:

Key Observations :

- Methoxy groups at the 3,4-positions are conserved in several analogs, suggesting a role in solubility or target binding .

- Compounds with bulky substituents (e.g., sulfonyl or alkyl groups) exhibit higher molecular weights and altered pharmacokinetic profiles .

Key Observations :

- The target compound’s 3-methyl-benzothiazolylidene group may mimic kinase-binding motifs seen in FGFR-1 inhibitors .

- Methoxy groups could improve solubility compared to purely hydrophobic analogs (e.g., acylated derivatives in ).

Physicochemical Properties

Key Observations :

- The methyl and methoxy groups in the target compound balance lipophilicity and solubility, making it suitable for cellular uptake.

- Sulfonyl or acylated derivatives (e.g., ) exhibit reduced solubility due to increased molecular weight and hydrophobicity.

Biological Activity

3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 328.39 g/mol. The structure features a benzothiazole moiety linked to a benzamide, which is significant for its biological interactions.

Research indicates that compounds similar to 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide exhibit various biological activities:

- Tyrosinase Inhibition : This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The analogs of this compound have shown promising results in inhibiting tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations and dermatological treatments .

- Antioxidant Activity : The compound has demonstrated antioxidant properties in several assays. Antioxidants are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of this compound on different cell lines indicate that it may possess selective toxicity against certain cancer cells while exhibiting low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

Tyrosinase Inhibition Studies

A notable study investigated the efficacy of various benzothiazole derivatives, including 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, as tyrosinase inhibitors. The results indicated that this compound had an IC50 value significantly lower than that of standard inhibitors like kojic acid. Specifically:

| Compound | IC50 Value (µM) |

|---|---|

| Kojic Acid | 24.09 |

| 3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | 1.12 |

This suggests that the compound is about 22 times more effective than kojic acid at inhibiting tyrosinase activity .

Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH and ABTS assays. The results showed that the compound exhibited strong radical scavenging activity comparable to established antioxidants:

| Assay Type | Compound | Activity (IC50 µM) |

|---|---|---|

| DPPH | 3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | 30 |

| ABTS | 3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | 25 |

These findings highlight its potential utility in formulations aimed at reducing oxidative stress .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm methoxy groups (δ ~3.8–4.0 ppm for OCH) and benzothiazole protons (aromatic δ 7.0–8.5 ppm). Overlapping signals can be resolved via 2D-COSY or HSQC experiments .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1680 cm) and benzothiazole C=N vibrations (~1600 cm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out adducts using ESI-TOF.

- Data contradiction resolution : Cross-validate with elemental analysis (C, H, N) and X-ray crystallography for unambiguous structural assignment .

How can crystallographic data refinement using SHELXL resolve structural ambiguities in this compound?

Q. Advanced Research Focus

- Data collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to obtain precise lattice parameters.

- Refinement in SHELXL : Apply restraints for disordered methoxy or benzothiazole groups. Use the TWIN command for handling twinned crystals and the HKLF 5 format for intensity integration .

- Validation tools : Analyze R-factors (R < 0.05), residual electron density maps, and PLATON/CHECKCIF to detect systematic errors. CCDC deposition (e.g., 1013218) provides peer-reviewed validation .

What computational methods are suitable for studying electronic properties or docking interactions of this benzothiazole derivative?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using B3LYP/6-311G(d,p) to predict reactivity and charge distribution .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Docking poses (e.g., "purple" or "red" conformers in PDB) guide structure-activity relationship (SAR) studies .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

How can researchers design experiments to investigate the biological activity of this compound, particularly in enzyme inhibition?

Q. Advanced Research Focus

- In vitro assays :

- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure IC values. Include positive controls (e.g., ERW1041E for transglutaminase inhibition) .

- Cellular toxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) at 24–72 hours, with dose ranges (1–100 μM) .

- Mechanistic studies : Combine Western blotting (e.g., apoptosis markers like caspase-3) and surface plasmon resonance (SPR) to quantify target binding kinetics .

What strategies mitigate challenges in achieving high purity during synthesis, such as byproduct formation?

Q. Advanced Research Focus

- Byproduct suppression : Use Schlenk techniques to exclude moisture during acyl chloride synthesis. Add molecular sieves to absorb HCl gas in condensation steps .

- Chromatography optimization : Employ gradient elution (hexane/EtOAc 8:1 to 1:1) on silica gel. For polar impurities, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .

- Crystallization tactics : Recrystallize from ethanol/dichloromethane (1:3) to isolate needle-shaped crystals. Monitor polymorphism via DSC/TGA .

How do substituents on the benzothiazole ring influence the compound’s physicochemical properties?

Q. Advanced Research Focus

- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents at the 5-position increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.

- Methoxy positioning : 3,4-Dimethoxy groups improve solubility in polar solvents (logP reduction by ~0.5 units) but may sterically hinder π-π stacking in crystal lattices .

- SAR studies : Compare IC values of analogs with methyl, fluoro, or bromo substituents to map pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.